Phenoxathiin
Overview
Description
Phenoxathiin, also known as dibenzooxathiane, is a heterocyclic compound with the molecular formula C12H8OS . It has a molecular weight of 200.25632 g/mol . Diphenyl ether is a starting material in the production of phenoxathiin via the Ferrario reaction . Phenoxathiin is used in polyamide and polyimide production .
Synthesis Analysis
Phenoxathiins are synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by the Lewis acid, iron (III) triflimide, and the Lewis base, bis(4-methoxyphenyl)sulfane . In the second step, the thioarylated products are converted to a series of phenoxathiins using a copper-mediated, Ullmann-type, C–O bond-forming cyclization reaction .
Molecular Structure Analysis
Phenoxathiin has a molecular formula of C12H8OS . It has an average mass of 200.256 Da and a monoisotopic mass of 200.029587 Da .
Chemical Reactions Analysis
Phenoxathiins are synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by the Lewis acid, iron (III) triflimide, and the Lewis base, bis(4-methoxyphenyl)sulfane . In the second step, the thioarylated products are converted to a series of phenoxathiins using a copper-mediated, Ullmann-type, C–O bond-forming cyclization reaction .
Physical And Chemical Properties Analysis
Phenoxathiin has a density of 1.3±0.1 g/cm3, a boiling point of 312.4±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.1±3.0 kJ/mol, and it has a flash point of 142.7±19.6 °C . The index of refraction is 1.677, and the molar refractivity is 59.0±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .
Scientific Research Applications
Catalytic Synthesis Applications : Phenoxathiin derivatives are used in fluorescent materials, antifungal activities, and as selective inhibitors. A study by Liu et al. (2019) highlighted the efficient synthesis of these derivatives using copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2).
Pharmaceutical and Material Science Applications : Dodds and Sutherland (2022) explored a two-step synthesis of phenoxathiins from phenols, highlighting their importance in pharmaceuticals and material science. Their study, published in Organic & Biomolecular Chemistry, emphasizes phenoxathiins' role as a core component in numerous active agents and materials (Dodds & Sutherland, 2022).
Computational and Theoretical Studies : The theoretical aspects of phenoxathiin have been explored by Wei et al. (2008), who studied the thermodynamic properties of Polychlorinated Phenoxathiins (PCPTs) using computational methods (Wei et al., 2008).
Efficient Synthesis Methods : Hu et al. (2013) developed an efficient method for synthesizing phenoxathiin derivatives under transition-metal-free conditions, which is significant for practical applications in various fields (Hu et al., 2013).
Organic Phosphorescence Materials : The impact of boronic ester substitution on phenoxathiine-based derivatives was investigated by Li et al. (2019), revealing improved phosphorescence quantum efficiency, vital for organic phosphorescence materials (Li et al., 2019).
Chemical Structure Analysis : El-Karim (2005) conducted a study on the structure of phenoxathiin and its derivatives, providing insights into the effect of including electronegative nitrogen atoms in phenoxathiin's arene rings (El-Karim, 2005).
Molecular Structures and Applications : Onoabedje et al. (2019) provided a review of the transformative stages in the synthesis of phenoxathiin scaffolds, highlighting their evolving applications in medicine, organo-electronics, and material sciences (Onoabedje et al., 2019).
Safety And Hazards
Phenoxathiin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of accidental release, it is recommended to sweep up and shovel the substance, and keep it in suitable, closed containers for disposal .
Future Directions
Phenoxathiins are an important class of sulfur-containing heterocycle, found as the core component in numerous pharmaceutically active agents and materials . Despite this importance, there are relatively few methods for the synthesis of these heterocycles that avoid complex starting materials, harsh conditions, or precious transition metals . The synthetic utility of this two-step approach for the preparation of biologically relevant phenoxathiins was demonstrated using natural product-based phenols .
properties
IUPAC Name |
phenoxathiine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGGHOYGKMUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
Record name | DIBENZOOXATHIANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4024937 | |
Record name | Phenoxathiin | |
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Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid. (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
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Boiling Point |
592 °F at 745 mmHg (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
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Product Name |
Phenoxathiin | |
CAS RN |
262-20-4 | |
Record name | DIBENZOOXATHIANE | |
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Record name | Phenoxathiin | |
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Record name | Phenoxathiin | |
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Record name | Phenoxathiin | |
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Melting Point |
138 to 140 °F (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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